molecular formula C15H13ClIN3O B5568059 N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No. B5568059
M. Wt: 413.64 g/mol
InChI Key: DMLOFDKKEVWANG-DJKKODMXSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide derivatives involves the preparation and characterization by elemental analysis, NMR, and single crystal X-ray diffraction. These methods confirm the trans configuration of the compounds with respect to the C=N double bonds, indicating a meticulous approach to achieving the desired molecular architecture (Zhou & Ma, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through crystallography, indicating a monoclinic space group with specific dimensions. For instance, studies have reported detailed measurements of unit cell dimensions, highlighting the precise structural arrangement. These configurations contribute significantly to understanding the compound's chemical behavior (Zhou & Ma, 2012).

Scientific Research Applications

1. Synthesis and Structural Analysis

  • A study by Karrouchi et al. (2021) focused on the synthesis of a similar compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. They characterized its crystal structure and confirmed its molecular structure through spectroscopic techniques and DFT calculations (Karrouchi et al., 2021).

2. Corrosion Inhibition

  • Paul et al. (2020) investigated the use of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in an acidic solution. They found these compounds to be effective in protecting against corrosion, as evidenced by electrochemical and computational approaches (Paul et al., 2020).

3. Cholinesterase Inhibition

  • Riaz et al. (2020) synthesized N-aryl derivatives of certain acetohydrazide compounds and evaluated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential applications in treating diseases like Alzheimer's (Riaz et al., 2020).

4. Antimicrobial Agents

  • A study by Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

5. Anti-Inflammatory Studies

  • Somashekhar and Kotnal (2019) synthesized 1,3,4-Oxadiazole derivatives, including compounds related to acetohydrazide, and screened them for anti-inflammatory activity. This indicates potential therapeutic applications in inflammation-related conditions (Somashekhar & Kotnal, 2019).

6. Supramolecular Architectures

  • Khalid et al. (2021) synthesized novel hydrazone derivatives and analyzed them using density functional theory. They found that intermolecular hydrogen bonds played a significant role in structural stabilization, indicating potential applications in material science (Khalid et al., 2021).

7. Anticancer Evaluation

  • Salahuddin et al. (2014) synthesized and evaluated certain benzimidazole derivatives, including acetohydrazide analogs, for anticancer activity, highlighting potential applications in cancer therapy (Salahuddin et al., 2014).

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClIN3O/c16-14-4-2-1-3-11(14)9-19-20-15(21)10-18-13-7-5-12(17)6-8-13/h1-9,18H,10H2,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLOFDKKEVWANG-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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